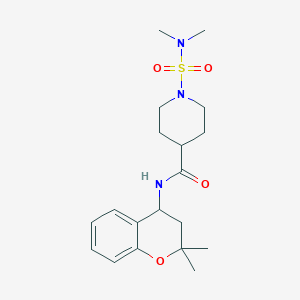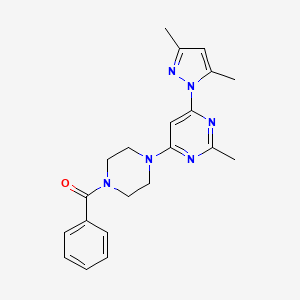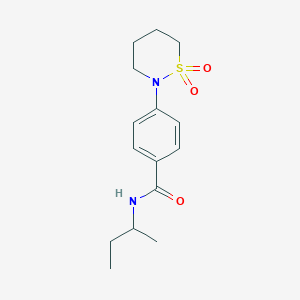![molecular formula C14H22N2O3S B4461737 N-(2,6-diethylphenyl)-2-[methyl(methylsulfonyl)amino]acetamide](/img/structure/B4461737.png)
N-(2,6-diethylphenyl)-2-[methyl(methylsulfonyl)amino]acetamide
Übersicht
Beschreibung
N-(2,6-diethylphenyl)-2-[methyl(methylsulfonyl)amino]acetamide is a synthetic organic compound It belongs to the class of amides and is characterized by the presence of a sulfonyl group and a phenyl ring substituted with ethyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-diethylphenyl)-2-[methyl(methylsulfonyl)amino]acetamide typically involves the reaction of 2,6-diethylphenylamine with a suitable acylating agent. The reaction conditions may include:
Solvent: Common solvents like dichloromethane or toluene.
Catalyst: Acid catalysts such as hydrochloric acid or sulfuric acid.
Temperature: Moderate temperatures ranging from 25°C to 80°C.
Time: Reaction times can vary from a few hours to overnight.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of automated systems ensures consistency and efficiency in the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2,6-diethylphenyl)-2-[methyl(methylsulfonyl)amino]acetamide can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The amide group can be reduced to form amines.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens (chlorine, bromine) or nitrating agents.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in the synthesis of other complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-(2,6-diethylphenyl)-2-[methyl(methylsulfonyl)amino]acetamide involves its interaction with specific molecular targets. The sulfonyl group may interact with enzymes or receptors, leading to changes in cellular processes. The phenyl ring and ethyl groups may contribute to the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(2,6-diethylphenyl)-acetamide: Lacks the sulfonyl group.
N-(2,6-dimethylphenyl)-2-[methyl(methylsulfonyl)amino]acetamide: Has methyl groups instead of ethyl groups.
N-(2,6-diethylphenyl)-2-[methyl(methylsulfonyl)amino]propionamide: Has a propionamide group instead of an acetamide group.
Uniqueness
N-(2,6-diethylphenyl)-2-[methyl(methylsulfonyl)amino]acetamide is unique due to the presence of both ethyl groups on the phenyl ring and the sulfonyl group. This combination of functional groups may confer specific chemical and biological properties that are not present in similar compounds.
Eigenschaften
IUPAC Name |
N-(2,6-diethylphenyl)-2-[methyl(methylsulfonyl)amino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O3S/c1-5-11-8-7-9-12(6-2)14(11)15-13(17)10-16(3)20(4,18)19/h7-9H,5-6,10H2,1-4H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQPYGAZWJATBHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)NC(=O)CN(C)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2,4-dimethoxyphenyl)-4-{2-methyl-6-[(4-methylphenyl)amino]pyrimidin-4-yl}piperazine-1-carboxamide](/img/structure/B4461656.png)

![N-{[6-(3,4-dimethoxybenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-N-ethylethanamine](/img/structure/B4461672.png)
![N-(2,3-dimethylphenyl)-3-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B4461678.png)

![3-(N-METHYLMETHANESULFONAMIDO)-N-[(2-METHYLPHENYL)METHYL]BENZAMIDE](/img/structure/B4461707.png)
![4-{4-[4-(4-biphenylylcarbonyl)-1-piperazinyl]-6-methyl-2-pyrimidinyl}morpholine](/img/structure/B4461711.png)
![1-(dimethylsulfamoyl)-N-[2-(4-methylphenoxy)ethyl]piperidine-4-carboxamide](/img/structure/B4461713.png)
![N-(4-methoxyphenyl)-5,6-dimethylfuro[2,3-d]pyrimidin-4-amine](/img/structure/B4461721.png)

![3-(4-fluorophenyl)-7-(2-methoxybenzyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B4461740.png)
![2-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-5-(4-methylphenyl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4461745.png)
![4-(1H-pyrazol-1-yl)-6-[4-(2-thienylsulfonyl)-1-piperazinyl]pyrimidine](/img/structure/B4461751.png)

